molecular formula C19H15N5O B2567284 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1322026-52-7

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2567284
CAS No.: 1322026-52-7
M. Wt: 329.363
InChI Key: BESVHONPPDCMCM-JXMROGBWSA-N
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Description

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including antiproliferative and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carbaldehyde with cinnamylamine under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiproliferative activity against various cancer cell lines.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with cellular targets that regulate cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases, up-regulation of pro-apoptotic proteins such as Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 . Additionally, the compound may inhibit specific enzymes or receptors involved in cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cinnamyl and phenyl groups enhances its ability to interact with cellular targets and improves its antiproliferative efficacy .

Properties

IUPAC Name

3-phenyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19-17-18(24(22-21-17)16-11-5-2-6-12-16)20-14-23(19)13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESVHONPPDCMCM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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